molecular formula C15H16N4O B7539662 2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide

2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide

Cat. No. B7539662
M. Wt: 268.31 g/mol
InChI Key: FRIKHNVONDUMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide, commonly known as MIPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of MIPA involves its ability to inhibit the activity of certain enzymes. Specifically, MIPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are related to its mechanism of action. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in cell growth, differentiation, and apoptosis. Additionally, MIPA has been found to affect the expression of genes that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using MIPA in lab experiments is its specificity for HDACs. This specificity allows researchers to study the effects of HDAC inhibition on various physiological processes. Additionally, MIPA has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using MIPA in lab experiments is its limited solubility in water. This can make it difficult to administer MIPA to cells or animals in a controlled manner. Additionally, the effects of MIPA on physiological processes may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.

Future Directions

There are several future directions for research on MIPA. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, researchers can study the effects of MIPA on other physiological processes, such as metabolism and immune function. Finally, researchers can explore the use of MIPA in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of MIPA has been achieved using various methods. One such method involves the reaction of 2-methylindole with 1-methyl-4-pyrazolecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MIPA as a white solid with a melting point of 160-162°C.

Scientific Research Applications

MIPA has been studied for its potential applications in scientific research. One such application is in the study of cancer. MIPA has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal models of cancer. Additionally, MIPA has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-7-12-5-3-4-6-14(12)19(11)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIKHNVONDUMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide

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